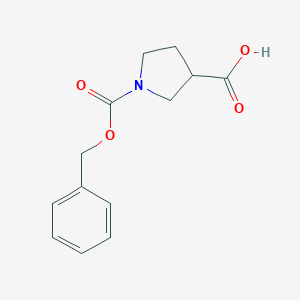

1-N-Cbz-pyrrolidine-3-carboxylic acid

描述

Significance of Pyrrolidine (B122466) Derivatives as Core Scaffolds in Bioactive Molecules and Drug Discovery

The five-membered pyrrolidine ring is a cornerstone in the development of new medicines. researchgate.net Its prevalence in a vast array of biologically active compounds underscores its importance to medicinal chemists. The unique structural properties of the pyrrolidine scaffold allow it to be a versatile framework for designing novel therapeutic agents. nih.gov

The pyrrolidine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in drugs and bioactive compounds. d-nb.info Its non-planar, puckered three-dimensional shape, a result of its sp³-hybridized carbon atoms, allows for a greater exploration of pharmacophore space compared to flat, aromatic rings. researchgate.netnih.gov This 3D coverage is a significant advantage in designing drugs that can bind effectively to the complex surfaces of biological targets like proteins and enzymes. researchgate.net The presence of stereogenic carbons means that various stereoisomers can be created, each with potentially different biological profiles, offering chemists a powerful tool to fine-tune a drug candidate's activity and specificity. researchgate.netnih.gov The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govd-nb.info

The pyrrolidine scaffold is widely represented in natural products (NPs), especially in alkaloids isolated from plants and microorganisms. nih.govnih.gov Alkaloids are a class of naturally occurring organic compounds that contain at least one nitrogen atom. Many pyrrolidine alkaloids exhibit significant biological activities. researchgate.net Examples of naturally occurring molecules containing the pyrrolidine ring include nicotine, known for its antioxidant and anti-inflammatory properties, and scalusamides, which have antimicrobial properties. nih.govwikipedia.org The versatility of this structural motif in nature has inspired synthetic chemists to use proline, a common amino acid containing a pyrrolidine ring, as a starting material for the synthesis of a wide range of natural products. rsc.org

The structural versatility of the pyrrolidine ring has led to its incorporation into drugs for a wide range of diseases. nih.govfrontiersin.org Pyrrolidine-based compounds have been developed with diverse therapeutic applications, demonstrating the scaffold's broad utility in medicine. nih.govontosight.ai

| Therapeutic Area | Examples of Pyrrolidine-Containing Drugs |

|---|---|

| Antiviral | Telaprevir (Hepatitis C), Ombitasvir (Hepatitis C) nih.gov |

| Antihypertensive | Captopril, Enalapril frontiersin.org |

| Anticancer | Ivosidenib, Midostaurin, Lenalidomide guidechem.com |

| Anti-inflammatory | Compounds that inhibit cyclooxygenase nih.gov |

| Antibacterial | Clindamycin, Anisomycin frontiersin.org |

| Central Nervous System | Aniracetam (Anti-Alzheimer), Rolipram (Antidepressant) frontiersin.org |

Rationale for Utilizing the Cbz Protecting Group in Synthetic Strategies

The Carboxybenzyl (Cbz or Z) group is a crucial protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.comwikipedia.org Introduced by Leonidas Zervas and Max Bergmann, it was instrumental in the first successful methods of controlled peptide synthesis. wikipedia.org

The primary rationale for using the Cbz group is to suppress the nucleophilic and basic properties of an amine's nitrogen lone pair. wikipedia.orgyoutube.com By converting the highly reactive amine into a much more stable carbamate, chemists can prevent it from participating in unwanted side reactions during a synthetic sequence. fiveable.me The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (also known as Cbz-Cl) in the presence of a base. total-synthesis.comwikipedia.org

A key advantage of the Cbz group is its stability under a variety of conditions, including acidic and basic environments where other protecting groups might be removed. total-synthesis.com It is considered orthogonal to many other common protecting groups like Boc and Fmoc. total-synthesis.com This stability allows for selective chemical transformations elsewhere in the molecule. When the protection is no longer needed, the Cbz group can be cleanly and selectively removed under mild conditions, most commonly through catalytic hydrogenolysis (using hydrogen gas and a palladium catalyst). fiveable.metotal-synthesis.com This specific deprotection method ensures that other sensitive functional groups in the molecule remain intact. fiveable.me

Overview of 1-N-Cbz-pyrrolidine-3-carboxylic acid within the Broader Context of Pyrrolidine Chemistry

This compound is a specific chemical compound that embodies the principles discussed above. It is a derivative of pyrrolidine-3-carboxylic acid where the nitrogen atom of the pyrrolidine ring is protected by a Cbz group. guidechem.com This compound serves as a valuable building block or intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications. chembk.com Its structure combines the privileged pyrrolidine scaffold with the strategic Cbz protecting group, making it a useful precursor for constructing larger, biologically active compounds. The synthesis of this compound typically involves the reaction of pyrrolidine-3-carboxylic acid with benzyl chloroformate. guidechem.comchembk.com

| Property | Value |

|---|---|

| Chemical Name | 1-[(benzyloxy)carbonyl]-3-pyrrolidinecarboxylic acid sigmaaldrich.com |

| Synonyms | This compound, N-Cbz-pyrrolidine-3-carboxylic acid guidechem.com |

| CAS Number | 188527-21-1 guidechem.comsigmaaldrich.com |

| Molecular Formula | C13H15NO4 guidechem.comsigmaaldrich.com |

| Molecular Weight | 249.26 g/mol guidechem.com |

| Physical Form | Solid sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASVUTVTRNJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940349 | |

| Record name | 1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188527-21-1 | |

| Record name | 1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 188527-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 N Cbz Pyrrolidine 3 Carboxylic Acid

Established Synthetic Pathways to 1-N-Cbz-pyrrolidine-3-carboxylic acid

The primary and most direct route to this compound involves the protection of the secondary amine of pyrrolidine-3-carboxylic acid with a carboxybenzyl (Cbz) group.

The amidation of pyrrolidine-3-carboxylic acid with benzyl (B1604629) chloroformate is a widely employed method for the synthesis of this compound. guidechem.comchembk.com This reaction, a type of Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine of the pyrrolidine (B122466) ring on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

One documented procedure involves reacting pyrrolidine-3-carboxylic acid with benzyl chloroformate in tetrahydrofuran (B95107) (THF). The mixture is heated to reflux, and after completion, the product is isolated through extraction and recrystallization, yielding a white solid. guidechem.com An alternative method utilizes potassium carbonate as the base and acetonitrile (B52724) as the solvent, with the reaction proceeding at an elevated temperature. guidechem.com

Table 1: Comparison of Amidation Reaction Conditions

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Materials | Pyrrolidine-3-carboxylic acid, Benzyl chloroformate | Pyrrolidine-3-carboxylic acid, Benzyl chloroformate, Potassium carbonate |

| Solvent | Tetrahydrofuran (THF) | Acetonitrile |

| Reaction Temperature | 65°C (Reflux) | 80°C |

| Reaction Time | 4 hours | 2 hours |

| Work-up | Extraction and Recrystallization | Filtration, Evaporation, and Column Chromatography |

| Yield | 88.7% | Not specified |

In the broader context of pharmaceutical synthesis, multi-step continuous flow processes are being explored to enhance efficiency and reduce waste. nih.gov While a specific multi-step synthesis for this compound is not detailed in the provided context, the principles of telescoping reactions—where intermediates are not isolated—can be applied to optimize its production. nih.gov For instance, the synthesis could be part of a longer sequence where pyrrolidine-3-carboxylic acid is first synthesized and then directly subjected to Cbz protection in a continuous flow reactor. Optimization of such a process would involve adjusting parameters like reaction time, temperature, and reagent concentration to maximize yield and purity. nih.gov

The stereochemistry of the pyrrolidine ring is often crucial for the biological activity of molecules containing this scaffold. Therefore, stereoselective synthesis of pyrrolidine-3-carboxylic acid derivatives is an active area of research.

Organocatalytic asymmetric Michael addition reactions provide a powerful tool for the enantioselective synthesis of substituted pyrrolidine-3-carboxylic acids. rsc.orgcore.ac.uk For example, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by a chiral organocatalyst, can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.net This method has been successfully used to obtain 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess (ee) in a two-step process. rsc.orgresearchgate.net The reaction proceeds through the formation of a chiral enamine intermediate, which then undergoes a stereocontrolled Michael addition.

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. For pyrrolidine-3-carboxylic acid derivatives, this can be achieved by forming diastereomeric salts with a chiral resolving agent. The diastereomers, having different physical properties, can then be separated by crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Enzymatic kinetic resolution offers a highly selective method for obtaining enantiomerically pure compounds. whiterose.ac.uk This technique utilizes enzymes that preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, lipases can be used for the enantioselective acylation of racemic alcohols or hydrolysis of esters. whiterose.ac.uk In the context of pyrrolidine derivatives, enzymatic kinetic resolution has been applied to resolve racemic 3-hydroxypyrrolidines through acetylation, achieving excellent enantioselectivity for both the acetylated product and the remaining starting material. whiterose.ac.uk This approach provides access to both enantiomers of the target molecule in high optical purity.

Stereoselective Synthesis Approaches to Pyrrolidine-3-carboxylic Acid Derivatives

Functional Group Interconversions and Derivatization Strategies

The strategic modification of functional groups within this compound is fundamental to its application in the synthesis of more complex molecules. This section explores key derivatization and deprotection strategies.

Carboxylic Acid Activation for Coupling Reactions

The carboxylic acid moiety of this compound is a prime site for derivatization, most notably through the formation of amide bonds, which are prevalent in pharmaceuticals and biologically active compounds. researchgate.net Effective amide bond synthesis requires the activation of the carboxylic acid to enhance its reactivity toward amines.

A widely employed method for activating carboxylic acids for amidation is the use of N,N′-Carbonyldiimidazole (CDI). wikipedia.orgresearchgate.net This reagent offers a mild and efficient pathway for amide bond formation with minimal racemization and easily separable byproducts. wikipedia.orgthieme-connect.de

The reaction mechanism proceeds in two main stages. thieme-connect.deyoutube.com First, the carboxylic acid group of this compound reacts with CDI. In this step, the CDI activates the carboxylic acid, leading to the formation of a highly reactive N-acylimidazole intermediate. youtube.com This activation is accompanied by the evolution of carbon dioxide gas. thieme-connect.de

In the second stage, the amine nucleophile attacks the electrophilic carbonyl carbon of the N-acylimidazole intermediate. This results in the formation of the desired amide bond and the release of an imidazole (B134444) molecule. wikipedia.orgthieme-connect.de One of the significant advantages of this method is that the byproducts, carbon dioxide and imidazole, are relatively benign and easily removed from the reaction mixture. wikipedia.orgacs.org The reaction is typically carried out in solvents like DMF, THF, or CH2Cl2. thieme-connect.de

Transformation of the Cbz Protecting Group

The carboxybenzyl (Cbz) group is a common amine protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its removal is a critical step to liberate the amine for further functionalization.

The most common method for the cleavage of the Cbz group is hydrogenolysis. total-synthesis.comthalesnano.com This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net The hydrogen source can be molecular hydrogen (H₂) gas or a transfer hydrogenation reagent, such as ammonium (B1175870) formate. researchgate.net

The mechanism of hydrogenolysis involves the catalytic cleavage of the C-O bond of the carbamate, which is benzylic. total-synthesis.com This process results in the formation of the unprotected pyrrolidine amine, toluene, and carbon dioxide. total-synthesis.com The reaction is generally clean, efficient, and proceeds under mild conditions. organic-chemistry.org Continuous flow reactors, such as the H-Cube®, can also be utilized to perform this transformation safely and efficiently. thalesnano.com While hydrogenolysis is widely used, alternative methods such as acid-mediated deprotection exist for substrates that may be sensitive to catalytic hydrogenation. tdcommons.org

Spectroscopic Characterization Techniques in Synthetic Verification (Excluding Basic Compound Identification Data)

Confirming the successful synthesis of derivatives of this compound requires unambiguous structural elucidation. While basic 1D NMR (¹H and ¹³C) provides initial characterization, advanced spectroscopic techniques are essential for definitive structural verification of more complex products. ipb.ptunica.it

Advanced NMR Spectroscopy for Structural Elucidation

Two-dimensional (2D) NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of molecules. ipb.ptresearchgate.net For derivatives of this compound, techniques such as COSY and HSQC/HMBC are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. In a derivative of this compound, this technique would reveal the coupling network within the pyrrolidine ring, helping to assign the signals corresponding to the protons at positions 2, 3, 4, and 5.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments provide correlations between protons and carbons. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon resonances of the pyrrolidine ring and the Cbz group. An HMBC spectrum, on the other hand, shows correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the structure of a newly formed amide derivative. For instance, after coupling an amine to the carboxylic acid, HMBC would show a correlation between the N-H proton of the new amide and the carbonyl carbon (C=O) of the original carboxylic acid, providing definitive evidence of amide bond formation. The application of these advanced 2D NMR techniques is crucial for the structural elucidation of novel pyrrolidine derivatives. ipb.ptresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to unequivocally confirm the elemental composition of a synthesized compound by measuring its mass with very high precision. For this compound, this method provides definitive evidence of its molecular formula, C₁₃H₁₅NO₄.

In a typical analysis, the compound is ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and primarily forms molecular ions. These ions are then analyzed by a mass spectrometer capable of high resolution, which can distinguish between ions with very small mass differences.

The instrument measures the mass-to-charge ratio (m/z) of the ion of interest. For this compound, the protonated molecule ([M+H]⁺) is often observed. The experimentally measured exact mass is then compared to the theoretical exact mass, which is calculated based on the molecular formula and the precise masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).

The close agreement between the experimental and calculated mass, typically within a few parts per million (ppm), provides strong confidence in the assigned molecular formula, ruling out other potential formulas that might have the same nominal mass. For instance, the calculated mass for the protonated form ([C₁₃H₁₆NO₄]⁺) of this compound is 250.1074 Da. Experimental results from HRMS analysis would be expected to yield a value extremely close to this calculated mass, confirming the elemental composition.

The data below summarizes the key values in the HRMS analysis for the molecular formula confirmation of the target compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₄ |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass (m/z) | 250.1074 |

| Ionization Mode | ESI (Positive) |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utility as a Chiral Building Block in Complex Molecule Synthesis

1-N-Cbz-pyrrolidine-3-carboxylic acid serves as a crucial chiral building block, a molecule that incorporates a desired stereochemical center into a larger, more complex molecule. This is particularly important in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly influence its biological activity and safety profile.

The pyrrolidine (B122466) ring system is a fundamental structural motif in a wide array of biologically active compounds, including alkaloids and synthetic drugs. nih.gov this compound, by providing a pre-formed and stereochemically defined pyrrolidine core, facilitates the efficient synthesis of such molecules. Its derivatives have been investigated for their potential therapeutic effects in various diseases. For instance, it is a key intermediate in the synthesis of enzyme inhibitors, including those targeting HIV protease. The ability to introduce specific functionalities onto the pyrrolidine ring, starting from this building block, allows for the fine-tuning of molecular properties to achieve desired biological outcomes.

Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final active pharmaceutical ingredient (API). This compound is utilized in the synthesis of a variety of these advanced intermediates. The pyrrolidine scaffold is present in numerous approved drugs, underscoring the importance of its derivatives as intermediates. enamine.net For example, pyrrolidine derivatives are central to the structure of drugs like the intellectual development drug Piracetam, the acute myeloid leukemia treatment Ivosidenib, the broad-spectrum protein kinase inhibitor Midostaurin, and the post-chemotherapy antiemetic drug Rolapitant. guidechem.com While the direct use of this compound in the synthesis of all these specific drugs requires detailed examination of proprietary manufacturing processes, its role as a key type of building block for such structures is well-established in the field of medicinal chemistry. An original synthetic method for a precursor to Clemastine, a drug for hay fever and allergies, involves the use of a Cbz-protected pyrrolidine carboxylic acid derivative. nih.gov

Integration into Drug Discovery Programs

The unique structural features of this compound make it an attractive starting point for drug discovery programs aimed at identifying new therapeutic agents.

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The pyrrolidine ring of this compound provides a three-dimensional framework that is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. researchgate.netnih.gov Its non-planar nature allows for the exploration of chemical space in three dimensions, a desirable characteristic for designing molecules that can interact with complex biological targets. nih.gov Researchers have designed and synthesized libraries of unique substituted pyrrolidines using reactions like [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes, starting from pyrrolidine-based building blocks to generate novel scaffolds for drug discovery. enamine.net

A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The pyrrolidine scaffold derived from this compound is instrumental in the development of ligands for various biological targets. For example, derivatives of this compound are used to study protein-ligand interactions and to develop inhibitors for specific enzymes. The design of potent and selective inhibitors for enzymes like Factor Xa, a key target in the development of anticoagulants, has involved the incorporation of pyrrolidine-based structures. nih.govacs.org Furthermore, the pyrrolidine framework is being explored for the development of allosteric modulators of G protein-coupled receptors (GPCRs), which are important drug targets. nih.gov

The pyrrolidine moiety is a common feature in a significant number of FDA-approved drugs. enamine.net The synthesis of many of these drugs relies on the availability of versatile pyrrolidine building blocks. While specific synthetic routes for all pyrrolidine-containing drugs are not always publicly disclosed, the general importance of precursors like this compound is widely acknowledged. The pyrrolidine ring is a key component in drugs across various therapeutic areas, including antiviral agents, particularly those for treating hepatitis C. nih.gov

Synthesis of Pyrrolidine-Containing Drug Molecules

Examples in Anti-Cancer Therapeutics

The pyrrolidine scaffold, a core component of this compound, is a valuable building block in the development of anti-cancer therapeutics. researchgate.net Its non-planar, three-dimensional structure allows for effective exploration of the chemical space needed for potent and selective interactions with biological targets. nih.govd-nb.info this compound, in particular, serves as a crucial intermediate in the synthesis of potent enzyme inhibitors used in oncology.

A significant application is in the creation of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in treating cancers with specific DNA repair defects, such as those with BRCA mutations. The protected (R)-enantiomer, (R)-1-Cbz-pyrrolidine-3-carboxylic acid, is used as a precursor for synthesizing complex PARP inhibitors. For instance, derivatives built from this scaffold have demonstrated high efficacy.

| Compound Derivative | Target | Biological Activity (IC₅₀) |

| Pyrrolidine-based PARP Inhibitor (e.g., 5cc) | PARP | 10 nM |

This table illustrates the potency of PARP inhibitors derived from the specified chiral intermediate.

Furthermore, the general strategy of using conformationally restricted pyrrolidine derivatives has been successfully applied to develop selective inhibitors for other cancer-relevant targets, such as the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.govresearchgate.net This approach helps in designing molecules with improved selectivity and potentially lower toxicity. researchgate.net

Neurodegenerative Disease Research

In the field of neurodegenerative diseases, derivatives of carboxylic acid-containing compounds are being investigated for their therapeutic potential. nih.gov Research has focused on developing modulators for targets like the sphingosine-1-phosphate receptor 5 (S1P5), which is highly expressed in oligodendrocytes within the central nervous system. nih.gov These cells are responsible for forming the myelin sheath around nerve axons, a process crucial for proper nerve function.

Compounds that modulate S1P5 function are considered promising for the treatment of conditions such as multiple sclerosis and Alzheimer's disease. nih.gov The carboxylic acid moiety, a key feature of this compound, is often a critical component in these novel modulators, facilitating interactions with the target receptor. While direct application of this compound itself is as a synthetic intermediate, the structural motifs it provides are central to the design of these advanced therapeutic candidates.

Anti-Inflammatory Agents

The pyrrolidine ring and the carboxylic acid group are important pharmacophoric elements in the design of anti-inflammatory agents. The carboxylic acid group is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it plays a crucial role in binding to cyclooxygenase (COX) enzymes. zsmu.edu.ua Pyrrolizine derivatives, which are structurally related to pyrrolidines, have been identified as potent COX inhibitors. nih.gov

The development of novel anti-inflammatory drugs often involves the structural modification of known agents to enhance efficacy and reduce side effects. zsmu.edu.ua The rigid, defined stereochemistry of scaffolds derived from this compound can be used to create selective inhibitors of inflammatory targets. The strategic placement of the carboxylic acid group on the pyrrolidine ring allows for precise orientation within an enzyme's active site, contributing to the compound's inhibitory activity.

Contributions to Structure-Activity Relationship (SAR) Studies

The defined structure of this compound makes it an excellent tool for Structure-Activity Relationship (SAR) studies. SAR analyses are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. d-nb.infonih.gov By systematically modifying the pyrrolidine scaffold, researchers can probe the structural requirements for interacting with a specific biological target. nih.gov The stereochemistry of the pyrrolidine ring is a significant feature, as different stereoisomers can lead to vastly different biological profiles due to their unique binding modes with enantioselective proteins. nih.govd-nb.info

Elucidation of Pharmacophore Requirements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The pyrrolidine scaffold is highly effective for exploring the pharmacophore space due to its sp³-hybridized, non-planar structure. researchgate.netnih.govunipa.it this compound contains several key features that contribute to pharmacophore models:

Hydrogen Bond Acceptor: The nitrogen atom within the ring can act as a hydrogen bond acceptor. pharmablock.com

Hydrogen Bond Donor: The carboxylic acid group provides a potent hydrogen bond donor and acceptor. zsmu.edu.ua

Defined 3D Structure: The rigid ring structure helps to position these interactive groups in a specific spatial orientation. nih.gov

Pharmacophore mapping is a critical element of drug design, particularly when the precise structure of the target receptor is unknown. nih.gov By using molecules like this compound and its derivatives, medicinal chemists can define the necessary geometry and features required for a ligand to bind effectively to its target. nih.gov

Optimization of Biological Activity through Structural Modifications

SAR studies using the pyrrolidine scaffold have demonstrated that modifications to its substituents can have varied and significant effects on biological activity, highlighting the potential for optimization. nih.gov For example, in the development of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib, a bacterial resistance enzyme, a pyrrolidine pentamine scaffold was used. nih.gov SAR studies revealed that while certain truncations to the molecule led to a loss of activity, modifications at other positions (designated R3, R4, and R5) had diverse effects, indicating that these sites could be fine-tuned to enhance inhibitory properties. nih.gov This principle of iterative modification and testing allows for the rational design of more potent and selective drug candidates.

| Modification Strategy | Outcome |

| Truncation of Scaffold | Loss of inhibitory activity |

| Alterations at R1 position | Reduced inhibition levels |

| Modifications at R3, R4, R5 | Varied effects, demonstrating potential for optimization |

This table summarizes findings from SAR studies on a pyrrolidine scaffold, illustrating how different structural modifications impact biological activity. nih.gov

Conformational Restriction and its Impact on Potency and Selectivity

Conformational restriction is a powerful strategy in drug design used to increase a molecule's potency and selectivity. researchgate.net By locking a flexible molecule into a specific, biologically active conformation, the entropic penalty of binding to a receptor is reduced, which can lead to enhanced potency. researchgate.net The pyrrolidine ring is well-suited for this approach, as its conformation can be controlled by the strategic placement of substituents. nih.gov

This tactic has been effectively used in cancer therapy research. For example, a conformational restriction approach was employed to develop a highly selective mTOR inhibitor from a pyrimido-pyrrolo-oxazine scaffold. nih.gov This strategy resulted in a compound with approximately 450-fold selectivity for mTOR over related PI3K isoforms. nih.gov Applying conformational restriction to derivatives of this compound can similarly lead to the development of agents with improved potency and a better selectivity profile, minimizing off-target effects. researchgate.net

Enantiomeric and Diastereomeric Considerations in Research with 1 N Cbz Pyrrolidine 3 Carboxylic Acid

Importance of Stereochemistry in Biological Activity and Drug Design

The three-dimensional structure of a drug molecule is a key determinant of its interaction with biological targets such as enzymes and receptors. mhmedical.com Molecules with the same chemical formula but different spatial arrangements, known as stereoisomers, can exhibit vastly different biological activities. This is because biological systems are themselves chiral, and therefore may interact differently with each enantiomer of a chiral drug.

One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. patsnap.com This underscores the importance of producing single-enantiomer drugs to improve therapeutic outcomes and safety profiles. ijpsjournal.comnih.gov The shape of a drug molecule dictates how it fits into the binding site of a biological target, much like a key fits into a lock. patsnap.com Therefore, controlling the stereochemistry of a drug candidate like 1-N-Cbz-pyrrolidine-3-carboxylic acid is a fundamental aspect of rational drug design.

The pyrrolidine (B122466) ring, a core component of this compound, is a prevalent structural motif in many biologically active compounds and approved drugs. nih.govresearchgate.net The stereochemistry of substituents on the pyrrolidine ring significantly influences the molecule's conformation and, consequently, its biological activity. researchgate.netbeilstein-journals.orgnih.gov

Methodologies for Stereochemical Control in Synthesis

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. Several strategies have been developed to control the stereochemical outcome of reactions involving the synthesis of chiral molecules like this compound and its derivatives.

One common approach is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. acs.org After the desired stereocenter is created, the auxiliary can be removed. The use of chiral auxiliaries has been successfully applied in the synthesis of various 2,5-disubstituted pyrrolidines. acs.orgacs.orgunife.it

Asymmetric catalysis is another powerful tool for stereochemical control. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. Various catalytic methods, including those based on transition metals and organocatalysis, have been developed for the stereoselective synthesis of pyrrolidine derivatives. rsc.orgmdpi.com

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. This principle is fundamental to stereoselective synthesis.

In the context of this compound, which contains a proline-like structure, the stereochemistry of the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions. The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved through asymmetric Michael addition reactions, demonstrating the application of asymmetric induction.

The coupling of N-acylamino acids and N-benzyloxycarbonyldipeptides can also proceed with asymmetric induction, influencing the epimeric content of the products. nih.gov The degree of induction can be affected by various factors, including the nature of the solvent, temperature, and the specific protecting groups used. nih.gov

Impact of Stereoisomers on Biological Interactions

The two enantiomers of a chiral drug can have significantly different pharmacodynamic and pharmacokinetic properties. nih.gov This includes differences in bioavailability, rate of metabolism, and excretion. nih.gov One enantiomer might bind with high affinity to a specific receptor, leading to the desired therapeutic effect, while the other enantiomer may have a lower affinity or interact with different receptors, potentially leading to off-target effects.

Proline residues, and by extension, proline derivatives like this compound, play unique roles in protein structure and function. acs.org The cis-trans isomerization of the peptide bond preceding a proline residue can significantly impact protein folding and conformation. nih.govshu.edu Interactions between proline and aromatic residues, often mediated by C-H/π interactions, can stabilize specific protein conformations. researchgate.netchemrxiv.org The stereochemistry of the pyrrolidine ring is crucial in determining these interactions.

The specific conformations adopted by different stereoisomers of a molecule can lead to distinct biological profiles due to different binding modes with enantioselective proteins. researchgate.net Therefore, the stereochemical configuration of this compound and its derivatives is a critical determinant of their biological interactions.

Analytical Techniques for Stereochemical Analysis (e.g., Chiral HPLC, Optical Rotation)

The analysis of stereoisomers is essential to determine the enantiomeric purity of a sample and to study the properties of individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. wikipedia.orgnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.cz There are numerous commercially available CSPs, allowing for the separation of a wide range of chiral compounds. wvu.edu Chiral HPLC can be used on both analytical and preparative scales. rsc.org

Optical Rotation is a physical property of chiral substances that can be used to determine the enantiomeric purity of a sample. ucalgary.ca Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. ucalgary.ca A polarimeter is used to measure the observed rotation. The "optical purity" or "enantiomeric excess (ee)" of a sample can be calculated by comparing its specific rotation to that of a pure enantiomer. ucalgary.caidc-online.comlibretexts.org A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive. ucalgary.calibretexts.org

Other techniques used for chiral analysis include:

Gas Chromatography (GC) with a chiral stationary phase. nih.gov

Capillary Electrophoresis (CE) with chiral selectors. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents or by forming diastereomers. rsc.org

Circular Dichroism (CD) Spectroscopy , which measures the differential absorption of left- and right-circularly polarized light. nih.gov

Interactive Data Tables

Future Directions and Emerging Research Avenues

Chemoenzymatic Synthesis of Derivatized Pyrrolidine (B122466) Carboxylic Acids

The synthesis of complex, chiral molecules often presents significant challenges for traditional organic chemistry. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful alternative for producing derivatized pyrrolidine carboxylic acids. This approach is particularly advantageous for creating hydroxylated pyrrolidines, which are subunits in many biologically active compounds. clockss.org

A notable strategy involves the enzymatic oxidation of benzoic acid using microorganisms like R. eutrophus B9 to produce a homochiral ipso-diol. clockss.orgresearchgate.net This intermediate serves as a starting material for a sequence of chemical reactions, including hetero-Diels-Alder cycloaddition and reductive cyclization, to ultimately form the desired hydroxylated pyrrolidine. clockss.org This method highlights the potential of using enzymes to establish key stereocenters early in a synthetic route, which can then be elaborated through conventional chemical transformations.

Key Steps in a Chemoenzymatic Approach: clockss.org

| Step | Description | Type |

|---|---|---|

| 1. Enzymatic Oxidation | Fermentation of benzoic acid provides a homochiral ipso-diol. | Enzymatic |

| 2. Hetero-Diels-Alder Cycloaddition | The diol undergoes cycloaddition to form a key intermediate. | Chemical |

| 3. Oxidative Cleavage & Reductive Cyclization | The intermediate is cleaved and then cyclized to form the pyrrolidine ring. | Chemical |

| 4. Deprotection/Final Modification | Removal of protecting groups yields the final hydroxylated pyrrolidine. | Chemical |

This integrated approach demonstrates the synergy between biocatalysis and organic synthesis, paving the way for more efficient and stereoselective routes to novel pyrrolidine derivatives.

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis and screening of large numbers of compounds. uomustansiriyah.edu.iq 1-N-Cbz-pyrrolidine-3-carboxylic acid and related structures are ideal scaffolds for the creation of chemical libraries due to the multiple points for diversification on the pyrrolidine ring.

One powerful technique involves solid-phase synthesis where the pyrrolidine core is assembled on a polymer bead. nih.gov An encoding technology can be employed, where each bead carries not only the unique pyrrolidine derivative but also an oligomeric "tag" that records the specific sequence of reagents used in its synthesis. This allows for the screening of an entire library of compounds simultaneously. After identifying beads with high binding affinity to a biological target, the tag can be analyzed to deduce the structure of the active compound. nih.gov

A library of mercaptoacyl pyrrolidines was successfully prepared and screened for angiotensin-converting enzyme (ACE) inhibitory activity using this method. nih.gov The screening identified the same potent inhibitor that had previously been discovered through a more laborious iterative deconvolution process, validating the efficiency of the encoded library approach. nih.gov

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The pharmaceutical industry is increasingly focused on developing more environmentally friendly manufacturing processes. jddhs.comjddhs.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsjournal.commdpi.com These principles can be applied to the synthesis of this compound.

The conventional synthesis involves the reaction of pyrrolidine-3-carboxylic acid with benzyl (B1604629) chloroformate. guidechem.com Green alternatives could focus on several areas:

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. ijpsjournal.commdpi.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating. jddhs.comijpsjournal.commdpi.com

Catalysis: Employing biocatalysis or recyclable heterogeneous catalysts to improve reaction efficiency and reduce waste. jddhs.comjddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing byproducts. jddhs.com

By integrating these approaches, the synthesis of this compound and its derivatives can become more sustainable and economically viable.

Computational Chemistry and Molecular Modeling in Predicting Biological Activity

Computational chemistry and molecular modeling have become indispensable tools in modern drug design, allowing researchers to predict the biological activity of compounds and understand their interactions with therapeutic targets at a molecular level. researchgate.net For pyrrolidine-based therapeutics, techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are used to design novel inhibitors and predict their efficacy. nih.govjchemlett.com

In a study targeting Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer, a series of pyrrolidine derivatives were analyzed. nih.gov 3D-QSAR models (CoMFA and CoMSIA) were generated to understand the structural requirements for potent Mcl-1 inhibition. Molecular docking studies revealed the precise binding modes of these compounds within the protein's active site, while MD simulations confirmed the stability of the ligand-protein complexes. nih.gov This computational workflow not only explained the activity of existing compounds but also led to the design of four new, more potent pyrrolidine-based Mcl-1 inhibitors with favorable predicted pharmacokinetic (ADME/Tox) profiles. nih.gov

Computational Techniques in Pyrrolidine Drug Design:

| Technique | Application | Outcome |

|---|---|---|

| 3D-QSAR | Identifies the relationship between the 3D properties of molecules and their biological activity. | Generation of contour maps indicating favorable and unfavorable structural features for activity. nih.gov |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Uncovers key interactions between the pyrrolidine derivative and amino acid residues in the target's binding site. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Assesses the stability of the ligand-protein complex. nih.govjchemlett.com |

| ADME/Tox Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Helps prioritize compounds with drug-like properties for synthesis and testing. nih.gov |

These computational methods accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Exploration of Novel Biological Targets for Pyrrolidine-Based Therapeutics

The structural versatility of the pyrrolidine scaffold allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications. nih.gov While established drugs containing the pyrrolidine ring are used as antihypertensives, antihistamines, and antibacterials, ongoing research continues to identify novel targets. researchgate.net

Recent explorations have expanded the therapeutic potential of pyrrolidine-based compounds to new areas:

Oncology: Beyond Mcl-1 inhibitors, pyrrolidine derivatives are being investigated as matrix metalloproteinase inhibitors and selective estrogen receptor degraders (SERDs) for breast cancer treatment. nih.govresearchgate.net

Neuropathic Pain: T-type calcium channels have emerged as a promising target for treating neuropathic pain. Novel pyrrolidine-based inhibitors of these channels have shown efficacy in animal models, suggesting a new therapeutic strategy for this unmet medical need. nih.gov

Infectious Diseases: Pyrrolidine analogs have been designed and screened for activity against various pathogens. nih.gov This includes the development of pyrrolidine-functionalized nucleoside analogs that inhibit viral reverse transcriptases, with potential applications in antiviral therapy. umn.edu

Inflammatory and CNS Diseases: The unique three-dimensional structure of the pyrrolidine ring makes it suitable for designing ligands that can interact with complex targets like protein kinases and receptors involved in inflammation and central nervous system (CNS) disorders. nih.govnih.gov

The continued exploration of new biological space for pyrrolidine-based molecules, aided by advances in synthesis and computational modeling, promises to deliver a new generation of therapeutics for a wide spectrum of human diseases.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-N-Cbz-pyrrolidine-3-carboxylic acid, and what critical steps ensure high yield and purity?

- The compound is typically synthesized from pyrrolidine derivatives via carbamate protection. A common method involves reacting pyrrolidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., aqueous NaOH or NaHCO₃) in a mixed solvent system (e.g., THF/water) . Key steps include maintaining pH control (~8–9) to avoid hydrolysis of the Cbz group and ensuring stoichiometric excess of Cbz-Cl for complete protection. Purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity .

Q. How is the stereochemical integrity of (R)- or (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid validated during synthesis?

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are standard methods. For example, (R)-enantiomers show distinct retention times (e.g., 12.5 min vs. 14.2 min for (S)) in a hexane/isopropanol mobile phase . Optical rotation values ([α]D²⁵) should align with literature data (e.g., (R)-isomer: +23.5° in methanol) . X-ray crystallography may resolve ambiguities in configurations .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR :

- ¹H NMR (DMSO-d₆): δ 7.35–7.25 (m, 5H, Cbz aromatic), 4.50 (s, 2H, CH₂Cbz), 3.70–3.40 (m, pyrrolidine protons) .

- ¹³C NMR : 156.2 ppm (Cbz carbonyl), 173.8 ppm (carboxylic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for chiral this compound derivatives?

- Discrepancies often arise from variations in synthetic conditions (e.g., solvent polarity, temperature). For example, kinetic resolution using lipases (e.g., Candida antarctica) may yield higher ee (>99%) compared to chiral auxiliaries (~85%) . Cross-validation via circular dichroism (CD) spectroscopy and chiral SFC (supercritical fluid chromatography) is recommended. Recent studies highlight the role of trace metal impurities in catalysts affecting ee .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?

- The C-3 carboxylic acid group is activated as an acyl chloride (using SOCl₂) for amide coupling, while the Cbz group shields the pyrrolidine nitrogen. For example, coupling with amines (e.g., HATU/DIPEA in DMF) yields peptidomimetics . Steric hindrance at C-4/C-5 positions can be mitigated using bulky coupling agents (e.g., EDC·HCl with HOAt) .

Q. How do solvent and temperature affect the stability of this compound during long-term storage?

- The compound degrades via Cbz group hydrolysis under acidic/alkaline conditions. Stability studies in DMSO show <5% decomposition at −20°C over 6 months, while room temperature storage in methanol leads to 15% degradation in 30 days . Lyophilization (pH 6–7 buffer) and desiccant storage (silica gel) are optimal .

Q. What computational methods predict the reactivity of this compound in organocatalytic reactions?

- DFT calculations (B3LYP/6-31G*) model transition states for asymmetric catalysis. For instance, the (R)-isomer’s carboxylate group stabilizes enolate intermediates in aldol reactions (ΔG‡ ≈ 18.3 kcal/mol vs. 22.1 kcal/mol for (S)) . MD simulations further reveal solvent effects on conformational flexibility .

Key Methodological Recommendations

- Stereochemical Analysis : Combine chiral HPLC, optical rotation, and X-ray crystallography for unambiguous assignments .

- Synthetic Optimization : Use kinetic resolution for high ee; monitor reaction pH to prevent Cbz deprotection .

- Storage : Lyophilize and store at −20°C under inert atmosphere to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。